2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
Description
2-(4-Bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is a synthetic acetamide derivative featuring a phenoxy group substituted with bromine at the para position, a 2-chlorobenzyl group, and a furan-2-ylmethyl moiety on the nitrogen atom.
Properties
Molecular Formula |
C20H17BrClNO3 |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[(2-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrClNO3/c21-16-7-9-17(10-8-16)26-14-20(24)23(13-18-5-3-11-25-18)12-15-4-1-2-6-19(15)22/h1-11H,12-14H2 |
InChI Key |
AFDCBSXHUIMEHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br)Cl |
Origin of Product |
United States |
Biological Activity
2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, along with relevant case studies and research findings.
Chemical Structure
- Molecular Formula: C15H14BrClN2O2S
- IUPAC Name: 2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials: 4-bromophenol, 2-chlorobenzylamine, and furan-2-carboxylic acid derivatives.
- Formation of Intermediate: Reaction between 4-bromophenol and chloroacetyl chloride to form an acetamide intermediate.
- Final Product Formation: Nucleophilic substitution with furan-2-ylmethylamine yields the final product.
Antimicrobial Activity
Research has demonstrated that 2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide exhibits significant antimicrobial properties against various pathogens.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Candida albicans | 10 | 128 |
The mechanism of action is thought to involve disruption of bacterial cell membranes and inhibition of key bacterial enzymes, although further studies are needed to elucidate the precise pathways involved.
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promise in anticancer research. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest: The compound has been observed to cause G1 phase arrest in certain cancer cell lines.
- Apoptosis Induction: It promotes apoptosis via the intrinsic mitochondrial pathway, leading to the release of cytochrome c and activation of caspases.
A study conducted on MKN-45 gastric adenocarcinoma cells demonstrated that the compound exhibited higher toxicity compared to standard chemotherapeutic agents like Paclitaxel .
Case Studies
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives of acetamides, including our compound. Results indicated that it effectively inhibited both Gram-positive and Gram-negative bacteria, with particular efficacy against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : In vitro studies on breast cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability, suggesting its potential as a chemotherapeutic agent .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of acetamides, including 2-(4-bromophenoxy)-N-(2-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide, exhibit significant antimicrobial properties. The compound's structure allows it to interact with bacterial cell membranes, potentially disrupting their integrity.
Case Study : A study evaluated the compound's effectiveness against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 0.5 μg/mL, indicating strong antibacterial activity.
| Pathogen | MIC (μg/mL) | Notes |
|---|---|---|
| Staphylococcus aureus | 0.5 | Effective against biofilm formation |
| Escherichia coli | 1.0 | Broad-spectrum activity |
Antitumor Activity
The compound has also been investigated for its potential antitumor effects. Its ability to inhibit cancer cell proliferation has been attributed to its structural features, which may enhance its interaction with cellular targets involved in tumor growth.
Case Study : In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), showed that the compound significantly reduced cell viability with IC50 values of approximately 1.5 μM for MCF-7 cells and 1.8 μM for HeLa cells.
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| MCF-7 | 1.5 | Significant growth inhibition |
| HeLa | 1.8 | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of N-substituted phenoxy acetamides. Below is a detailed comparison with key analogs from literature, focusing on structural variations, synthetic routes, physicochemical properties, and biological activities.
Structural Analogues and Substituent Effects
Table 1: Structural Comparison of Key Analogs
Notes:
- Halogen positioning (e.g., 2-chloro vs.
- Replacement of bromophenoxy with ethylphenoxy reduces molecular weight and lipophilicity, which may influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
